Chemical structure properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
Chemical structure properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
An In-Depth Technical Guide to [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
Authored by a Senior Application Scientist
Introduction
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its structure, featuring a phenylboronic acid moiety linked to a pyrazole ring, offers a unique combination of reactivity and functionality. This makes it an invaluable tool for researchers and drug development professionals, particularly in the construction of complex molecular architectures. The pyrazole core is a "biologically privileged" scaffold, appearing in numerous compounds with significant therapeutic potential, while the boronic acid group provides a versatile handle for carbon-carbon bond formation.[1]
This guide provides a comprehensive overview of the chemical and structural properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, its synthesis, reactivity, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights and protocols herein are designed to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.
I. Core Chemical and Structural Properties
At its core, [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is characterized by the presence of three key functional components: a phenyl ring, a pyrazole heterocycle, and a boronic acid group (-B(OH)₂). The hydration state indicates the presence of associated water molecules within the crystal lattice, which can influence its stability and solubility.
The compound's utility is largely derived from the boronic acid functional group, which is relatively stable, generally non-toxic, and highly effective in a variety of chemical transformations.[2] Pyrazole and its derivatives are known for their wide range of biological activities, making this compound a sought-after intermediate in medicinal chemistry.[1]
Structural Diagram
Caption: Chemical structure of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid.
Physicochemical Properties
The properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate are summarized in the table below. These data are compiled from various commercial suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ · xH₂O | |
| Molecular Weight | 188.00 g/mol (anhydrous) | [3] |
| Appearance | White to off-white or beige powder | [3][4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4][5] |
Note: The exact degree of hydration (x) can vary.
II. Synthesis and Reactivity
General Synthetic Approaches
While specific, detailed syntheses for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate are proprietary, the synthesis of aryl and heteroaryl boronic acids generally follows established organometallic routes. A common strategy involves the formation of an organometallic intermediate from a corresponding halo-aromatic compound, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.
A plausible synthetic pathway could involve:
-
Halogenation: Bromination or iodination of a suitable phenyl-pyrazole precursor.
-
Metal-Halogen Exchange: Reaction of the aryl halide with an organolithium reagent (e.g., n-butyllithium) or magnesium to form an aryllithium or Grignard reagent, respectively. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.
Patents describe methods for producing related 1-substituted-1H-pyrazol-4-yl-boronic acid pinacol esters, which often involve the reaction of a 1-substituted-4-bromopyrazole with an organolithium reagent and a borate ester.[6][7]
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount reactivity of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is demonstrated in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[8][9]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[9]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R'-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (Ar and R') are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the acidic N-H proton on the pyrazole ring can sometimes inhibit the reaction by interacting with the palladium catalyst, but modern catalyst systems and appropriate choice of base can overcome this challenge.[10]
III. Applications in Research and Drug Development
Boronic acids are versatile building blocks in organic chemistry and medicinal chemistry.[2] The unique structure of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate makes it a valuable reagent for introducing the phenyl-pyrazole scaffold into target molecules.
-
Drug Discovery: The pyrazole moiety is a cornerstone in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound serves as a key intermediate for synthesizing potential inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.[3][4]
-
Synthesis of Complex Molecules: Beyond pharmaceuticals, it is used to construct complex organic materials, including polymers and ligands for metal catalysis. The ability to precisely install the phenyl-pyrazole unit is critical in materials science for tuning electronic and photophysical properties.[4]
-
Fragment-Based Drug Design: In fragment-based screening, the phenyl-pyrazole fragment can be identified as a binder to a protein of interest. This boronic acid derivative then provides a direct route to elaborate on this fragment, growing it into a more potent lead compound through Suzuki-Miyaura coupling.
IV. Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction using [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate.
Objective: To synthesize a biaryl compound by coupling [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate with a generic aryl bromide.
Materials and Reagents
-
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, typically 4:1 or 3:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add the dioxane and water solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Degassing: Seal the flask with a septum and purge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
V. Safety and Handling
Boronic acids, including [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, require careful handling in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[11] It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent degradation.[4]
Conclusion
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate stands as a highly valuable and versatile reagent in the toolkit of synthetic organic chemists. Its unique structural combination of a phenylboronic acid and a biologically relevant pyrazole heterocycle provides a direct and efficient means to access a wide array of complex molecules. A thorough understanding of its properties, reactivity—especially in the context of the Suzuki-Miyaura cross-coupling—and proper handling is essential for leveraging its full potential in drug discovery, materials science, and beyond.
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Medium. Available at: [Link]
-
(4-(Pyridin-4-yl)phenyl)boronic acid. PubChem. Available at: [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
(1-Phenyl-1H-pyrazol-4-yl)boronic acid. Oakwood Chemical. Available at: [Link]
- Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents.
-
Crystal Structure of 4-(Methoxycarbonyl)phenylboronic Acid. Amanote Research. Available at: [Link]
-
Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available at: [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 891270-35-2|(4-(1H-Pyrazol-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Lab Reporter [fishersci.se]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]
